molecular formula C10H12ClNO2 B2715657 2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride CAS No. 2305185-14-0

2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride

Cat. No.: B2715657
CAS No.: 2305185-14-0
M. Wt: 213.66
InChI Key: QCAOPCWBFOTSRD-QRPNPIFTSA-N
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Description

2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .

Chemical Reactions Analysis

2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxindoles, while reduction can yield dihydroindoles .

Scientific Research Applications

2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors in the body, influencing biological processes such as cell growth and differentiation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which can be tailored for various applications in research and industry.

Properties

IUPAC Name

2-[(2S)-2,3-dihydro-1H-indol-2-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8;/h1-4,8,11H,5-6H2,(H,12,13);1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAOPCWBFOTSRD-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC2=CC=CC=C21)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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